molecular formula C22H24O6 B1245055 puberulin B

puberulin B

Cat. No.: B1245055
M. Wt: 384.4 g/mol
InChI Key: LCYNORHWGQHDLP-IIVBGBTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Puberulin B is a research chemical of significant interest in pharmacological studies. Preliminary research on related compounds in the puberulin class has indicated potential antinociceptive activity, reducing sensitivity to chemical and thermal algesic agents in experimental models . The precise mechanism of action for this compound is an active area of investigation, though evidence suggests it may function through pathways distinct from opioid receptors . Researchers are exploring its potential applications in neurobiology and pain research. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use or personal application.

Properties

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

[(1S,5R,6S,7S,8S)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate

InChI

InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m0/s1

InChI Key

LCYNORHWGQHDLP-IIVBGBTBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4

Synonyms

piperulin B
puberulin B

Origin of Product

United States

Chemical Reactions Analysis

Biosynthetic Pathway of Puberulin B

The proposed biosynthetic sequence begins with p-coumaric acid , progressing through intermediates to yield this compound :

  • Hydroxylation : Umbelliferone (7-hydroxycoumarin) undergoes 6-hydroxylation to form aesculetin (6,7-dihydroxycoumarin).

  • Methylation : Aesculetin is 6-O-methylated to produce scopoletin (6-methoxy-7-hydroxycoumarin).

  • Second Hydroxylation : Scopoletin is hydroxylated at the 8-position to form fraxetin (6-methoxy-7,8-dihydroxycoumarin).

  • Second Methylation : Fraxetin undergoes 8-O-methylation, yielding isofraxidin (6,8-dimethoxy-7-hydroxycoumarin).

  • Prenylation : Isofraxidin is prenylated at the 7-hydroxy group, forming This compound (7-O-prenyl-6,8-dimethoxycoumarin).

Isotopic Tracer Studies

Radiolabeled precursors were administered to A. puberula to track incorporation efficiency :

PrecursorSpecific Activity (Bq/mmol)Minimum % Incorporation
[8-O-¹⁴C] Isofraxidin10,2001.3%
[¹⁴C] Scopoletin7,1200.20%–1.1%
[¹⁴C] Aesculetin6,8500.15%–0.45%

Isofraxidin showed comparable or superior incorporation to scopoletin, supporting its role as a direct precursor.

Mass Spectrometry Analysis

  • Fraxtetin : CH₄ CIMS showed [M+1]⁺ at m/z 209 and [M-15]⁺ at m/z 193 .

  • Isofraxidin : CI mass spectrum exhibited [M+1]⁺ at m/z 223 and [M+29]⁺ at m/z 251 .

  • This compound : Detected in plant extracts via GC-MS, with fragments confirming the prenyl ether structure .

Mechanistic Insights

  • Hydroxylation Steps : Position-specific hydroxylation (C6 and C8) is catalyzed by cytochrome P450 enzymes, though exact isoforms remain uncharacterized .

  • Methylation : S-Adenosylmethionine-dependent methyltransferases mediate O-methylation at C6 and C8.

  • Prenylation : Aromatic prenyltransferase attaches a dimethylallyl group to the 7-hydroxy moiety, likely via electrophilic aromatic substitution .

Challenges and Limitations

  • Low Intermediate Concentrations : Fraxetin and isofraxidin occur transiently, complicating isolation .

  • Enzyme Characterization : No purified enzymes from the pathway have been sequenced or kinetically profiled.

This pathway underscores the metabolic complexity of prenylated coumarins in plants. Further studies using CRISPR-based gene editing or heterologous expression could elucidate enzymatic mechanisms.

Q & A

What experimental methodologies are most effective for isolating and purifying Puberulin B from natural sources?

Basic Research Focus : Isolation and purification protocols.
Methodological Answer :

  • Extraction : Start with solvent-based extraction (e.g., methanol or dichloromethane) guided by polarity gradients to optimize yield .
  • Chromatography : Use column chromatography (silica gel, Sephadex LH-20) followed by HPLC with UV-Vis or MS detection for purity validation .
  • Validation : Confirm purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with existing literature to avoid misidentification .
  • Challenges : Address co-elution of structurally similar compounds by adjusting mobile-phase gradients or using orthogonal separation techniques (e.g., reverse-phase vs. normal-phase) .

How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Focus : Data reproducibility and mechanistic clarity.
Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to minimize variability .
  • Statistical Analysis : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg procedure) to account for multiple hypothesis testing in high-throughput screens .
  • Mechanistic Studies : Use knockdown/knockout models (e.g., CRISPR) or competitive binding assays to validate target specificity. Compare results with structurally analogous compounds to identify off-target effects .
  • Meta-Analysis : Systematically review literature to identify confounding factors (e.g., differences in compound stability, assay sensitivity) .

What strategies are recommended for elucidating the biosynthetic pathway of this compound in its native organism?

Advanced Research Focus : Pathway discovery and genetic regulation.
Methodological Answer :

  • Genomic Mining : Use genome sequencing (e.g., PacBio or Illumina) coupled with bioinformatics tools (antiSMASH, BLAST) to identify putative biosynthetic gene clusters .
  • Heterologous Expression : Clone candidate genes into model systems (e.g., E. coli, S. cerevisiae) and monitor intermediate production via LC-MS/MS .
  • Isotopic Labeling : Trace precursor incorporation (e.g., ¹³C-labeled acetate) using NMR to map carbon skeleton assembly .
  • CRISPR Interference : Knock down candidate genes in the native organism to observe pathway disruption and intermediate accumulation .

How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity while minimizing false positives?

Basic Research Focus : Assay design and validation.
Methodological Answer :

  • Dose Range : Perform preliminary viability assays (MTT, resazurin) to establish IC₅₀ values. Use logarithmic dilution series (e.g., 0.1–100 μM) .
  • Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., doxorubicin) to normalize plate-to-plate variability .
  • Time-Course Analysis : Assess cytotoxicity at multiple time points (24, 48, 72 hours) to distinguish acute vs. delayed effects .
  • False-Positive Mitigation : Confirm results with orthogonal assays (e.g., ATP quantification, apoptosis markers like Annexin V) .

What computational approaches are suitable for predicting this compound’s molecular targets and binding affinity?

Advanced Research Focus : In silico target prediction.
Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with candidate targets (e.g., kinases, GPCRs) .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., LigandScout) to screen virtual compound libraries for structural analogs .
  • Machine Learning : Train models on bioactivity datasets (ChEMBL, PubChem) to predict off-target interactions .
  • Validation : Cross-validate in silico predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

How can researchers address challenges in synthesizing this compound derivatives with improved pharmacokinetic properties?

Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :

  • Scaffold Modification : Introduce functional groups (e.g., methyl, hydroxyl) at positions predicted via QSAR (quantitative SAR) to enhance solubility or metabolic stability .
  • Prodrug Design : Synthesize ester or glycoside derivatives to improve oral bioavailability. Validate hydrolysis rates in vitro (e.g., simulated gastric fluid) .
  • ADME Profiling : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability testing .
  • Toxicity Screening : Employ zebrafish or Galleria mellonella models for preliminary in vivo safety assessments .

What criteria should guide the selection of in vivo models for studying this compound’s therapeutic potential?

Basic Research Focus : Preclinical model selection.
Methodological Answer :

  • Disease Relevance : Choose models with genetic or pathophysiological alignment to the target condition (e.g., xenografts for cancer, LPS-induced inflammation for immunomodulation) .
  • Pharmacokinetic Compatibility : Prioritize species with metabolic profiles (e.g., cytochrome P450 isoforms) similar to humans .
  • Ethical Compliance : Adhere to ARRIVE guidelines for reporting animal studies, including sample size justification and randomization .
  • Data Reproducibility : Use at least two independent models (e.g., murine and zebrafish) to confirm efficacy .

How should researchers approach the identification of biomarkers for this compound’s mechanism of action?

Advanced Research Focus : Biomarker discovery and validation.
Methodological Answer :

  • Omics Profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated vs. untreated cells to identify differentially expressed markers .
  • Pathway Enrichment : Use tools like DAVID or Metascape to map biomarkers to pathways (e.g., apoptosis, autophagy) .
  • Clinical Correlation : Validate candidate biomarkers in patient-derived samples (e.g., PBMCs, tumor biopsies) .
  • Multivariate Analysis : Apply LASSO regression to select biomarkers with the highest predictive power for response .

What statistical methods are appropriate for analyzing dose-dependent synergistic effects of this compound in combination therapies?

Advanced Research Focus : Synergy quantification.
Methodological Answer :

  • Bliss Independence Model : Calculate expected vs. observed inhibition to classify additive, synergistic, or antagonistic effects .
  • Chou-Talalay Method : Compute combination index (CI) values using CompuSyn software for multi-dose data .
  • Confidence Intervals : Use bootstrapping to estimate uncertainty in synergy scores .
  • Mechanistic Validation : Pair synergy data with phosphoproteomics to identify co-targeted pathways .

How can researchers ensure reproducibility when reporting this compound’s spectroscopic data (NMR, MS) in publications?

Basic Research Focus : Data transparency and reporting standards.
Methodological Answer :

  • Full Disclosure : Provide raw spectral files (FID for NMR, .RAW for MS) in supplementary materials .
  • Parameter Reporting : Include instrument models, solvent peaks, and acquisition parameters (e.g., NMR frequency, MS ionization mode) .
  • Cross-Validation : Compare chemical shifts with predicted values (e.g., via ChemDraw) and public databases (e.g., HMDB) .
  • Peer Review : Request independent validation from collaborators or third-party labs before submission .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
puberulin B
Reactant of Route 2
puberulin B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.